6-(1-Aminoethyl)pyridin-2-amine dihydrochloride

IRAK4 kinase inhibition Inflammatory disease Kinase inhibitor scaffold

This racemic dihydrochloride salt (MW 210.10) is a pharmaceutical intermediate disclosed in IRAK4 inhibitor patents US10246456/US10577367. Its 2,6-diamino arrangement provides two chemically differentiated amine handles (aromatic C2-NH₂ vs. aliphatic benzylic NH₂) for orthogonal functionalization without protecting groups. The 6-(1-aminoethyl) substituent introduces a stereogenic α-methyl center enabling diastereoselective elaboration impossible with achiral aminomethyl or aminoethyl congeners. Procuring the racemic dihydrochloride allows cost-efficient chiral resolution to both (R)- and (S)-enantiomers from a single SKU. The crystalline dihydrochloride form ensures gravimetric accuracy in solution-phase setups, eliminating variability from hygroscopic free base lots. This building block eliminates 2–3 synthetic steps versus de novo construction from 2-amino-6-bromopyridine.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
Cat. No. B12506561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Aminoethyl)pyridin-2-amine dihydrochloride
Molecular FormulaC7H13Cl2N3
Molecular Weight210.10 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CC=C1)N)N.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-5(8)6-3-2-4-7(9)10-6;;/h2-5H,8H2,1H3,(H2,9,10);2*1H
InChIKeyVDFHLRYHICQSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Aminoethyl)pyridin-2-amine Dihydrochloride: A Chiral 2,6-Diaminopyridine Building Block for Pharmaceutical Intermediate Procurement


6-(1-Aminoethyl)pyridin-2-amine dihydrochloride (CAS 2973762-68-2; free base CAS 1270379-63-9) is a racemic, C7-substituted 2,6-diaminopyridine derivative supplied as the dihydrochloride salt (C₇H₁₃Cl₂N₃, MW 210.10) . The compound incorporates a primary amine at the pyridine 2-position and a 1-aminoethyl substituent at the 6-position, generating a stereogenic center at the benzylic carbon that is absent in simpler aminomethyl or linear aminoethyl congeners . It is classified as a pharmaceutical intermediate and has been specifically disclosed as a synthetic precursor in patent-protected IRAK4 inhibitor programs, most notably in US10246456 and US10577367, where elaborated derivatives bearing the 6-(1-aminoethyl)pyridin-2-amine substructure achieve IRAK4 IC₅₀ values below 100 nM [1].

Why 6-(1-Aminoethyl)pyridin-2-amine Dihydrochloride Cannot Be Replaced by Generic 2-Aminomethylpyridine or 2-Pyridylethylamine Analogs in Synthesis


Procurement decisions that treat all aminopyridine building blocks as interchangeable overlook three consequential structural parameters that distinguish this compound from its nearest commercially available analogs. First, the 6-(1-aminoethyl) substitution pattern places a stereogenic α-methyl center directly on the benzylic carbon—a feature absent in 2-(aminomethyl)pyridine (CAS 3731-51-9) and 2-(2-aminoethyl)pyridine (CAS 2706-56-1)—enabling subsequent diastereoselective elaboration that achiral congeners cannot support [1]. Second, the 2,6-diamino arrangement provides two chemically distinct amine handles with differentiated reactivity (aromatic NH₂ at C2 vs. aliphatic NH₂ on the benzylic side chain), permitting orthogonal functionalization strategies that are impossible with monoamino analogs such as 2-pyridylethylamine [2]. Third, the dihydrochloride salt form provides a stoichiometrically defined, crystalline solid (MW 210.10) with enhanced aqueous solubility and handling characteristics relative to the hygroscopic free base (MW 137.18) or the partially protonated monohydrochloride (MW 173.64), directly impacting gravimetric accuracy in solution-phase reaction setups .

Quantitative Differentiation Evidence for 6-(1-Aminoethyl)pyridin-2-amine Dihydrochloride Against Closest Structural Analogs


IRAK4 Inhibitor Potency: Patent-Validated Scaffold Performance vs. Unsubstituted 2-Aminopyridine Baseline

The elaborated derivative 6-(6-(1-aminoethyl)pyridin-2-yl)-N-methyl-1-(6-(trifluoromethyl)pyridin-2-yl)-1H-indazole-4-carboxamide, which incorporates the 6-(1-aminoethyl)pyridin-2-amine fragment as its hinge-binding motif, achieved an IRAK4 IC₅₀ of <100 nM in an AlphaScreen biochemical assay measuring phosphorylation of a biotin-labeled peptide substrate. This potency is derived from patent US10246456 (Example 59, assigned to Biogen MA) and US10577367, which specifically claim compounds containing the 6-(1-aminoethyl)pyridin-2-yl substructure [1]. By contrast, the unsubstituted 2-aminopyridine parent scaffold, lacking the 6-(1-aminoethyl) substituent, shows no measurable IRAK4 inhibition at comparable concentrations in the same assay platform [2]. This represents a class-level inference: the 6-(1-aminoethyl) group is a critical potency-driving substituent within the patent-disclosed structure-activity relationship, though a direct head-to-head IC₅₀ comparison between the free diamine building block and its elaborated derivative is not available.

IRAK4 kinase inhibition Inflammatory disease Kinase inhibitor scaffold

Steric and Chiral Differentiation: α-Methyl Branch vs. Linear 6-(2-Aminoethyl)pyridin-2-amine

The α-methyl branch at the benzylic carbon of 6-(1-aminoethyl)pyridin-2-amine introduces a stereogenic center (C* with four distinct substituents: CH₃, NH₂, H, and the pyridyl ring) that is completely absent in the linear regioisomer 6-(2-aminoethyl)pyridin-2-amine (CAS 188748-16-5). Both compounds share the molecular formula C₇H₁₁N₃ (MW 137.18 free base) , but the branched isomer has one additional sp³-hybridized substituent at the benzylic position, increasing the calculated molar refractivity (a proxy for steric bulk) and introducing the capacity for chiral resolution. The linear isomer lacks a chiral center entirely and cannot support enantioselective transformations without additional synthetic manipulation . Furthermore, the α-methyl group restricts conformational freedom around the C–N bond relative to the linear ethyl linker, which can translate into differential binding entropies when the fragment is elaborated into target-binding molecules .

Chiral building block Steric parameter Diastereoselective synthesis

Salt Form Stoichiometry: Dihydrochloride vs. Monohydrochloride and Trihydrochloride for Aqueous Solubility and Handling

The dihydrochloride salt (2 HCl equivalents per molecule of free base; MW 210.10) represents an intermediate protonation state between the monohydrochloride (1 HCl, MW 173.64; e.g., (R)-enantiomer CAS 2708344-16-3) and the trihydrochloride (3 HCl, MW 246.57; e.g., (R)-enantiomer CAS 2703746-11-4) . The dihydrochloride form is specifically noted for enhanced solubility in aqueous solutions relative to the free base, while avoiding the extreme hygroscopicity and higher chloride counterion load of the trihydrochloride salt, which can interfere with subsequent coupling reactions that are sensitive to ionic strength or chloride concentration . The dihydrochloride is supplied as a crystalline solid with a minimum purity specification of 95% (HPLC), suitable for direct use in solution-phase amide coupling or reductive amination without additional desalting steps .

Salt selection Aqueous solubility Pharmaceutical intermediate handling

Regioisomeric Differentiation: 6-(1-Aminoethyl) vs. 5-(1-Aminoethyl) and 3-(1-Aminoethyl)pyridin-2-amines in Synthetic Utility

Among the C₇H₁₁N₃ regioisomeric series, the 6-substitution pattern places the 1-aminoethyl group in the position electronically conjugated to the pyridine nitrogen and sterically adjacent to the 2-amino group. This creates a 2,6-diamino arrangement that enables chelation or dual-point binding interactions not accessible to the 3-(1-aminoethyl)pyridin-2-amine (CAS not separately assigned in search results) or 5-(1-aminoethyl)pyridin-2-amine (CAS 1270566-03-4) regioisomers . The 2,6-relationship has been specifically exploited in IRAK4 inhibitor patents (US10246456, US10577367), where the 6-(1-aminoethyl)pyridin-2-yl fragment serves as a hinge-binding motif, with the pyridyl nitrogen and the 2-amino group engaging the kinase hinge region while the 6-(1-aminoethyl) substituent projects toward the solvent-exposed region or selectivity pocket [1]. The 5- and 3-substituted regioisomers cannot replicate this binding geometry and are not exemplified in the same patent families as active IRAK4 inhibitors.

Regioisomer comparison 2-Aminopyridine reactivity Orthogonal functionalization

Racemic Dihydrochloride as a Cost-Effective Precursor vs. Enantiopure Hydrochloride Salts for Large-Scale Synthesis

The dihydrochloride is supplied as the racemic mixture (CAS 2973762-68-2), whereas the corresponding (R)-enantiomer is available as the monohydrochloride (CAS 2708344-16-3, MW 173.64) or trihydrochloride (CAS 2703746-11-4, MW 246.57), and the (S)-enantiomer is available as the free base (CAS 1213652-75-5, MW 137.18) . The racemic dihydrochloride typically commands a lower procurement cost than either enantiopure form due to the absence of a chiral resolution or asymmetric synthesis step in its manufacture. For applications where the stereocenter will be epimerized, racemized, or eliminated in subsequent synthetic steps, or where both enantiomers are being evaluated in parallel, the racemic dihydrochloride represents the most economical entry point . Quantitative cost comparison data are vendor-dependent and subject to quotation; however, the structural basis for differential pricing is inherent in the synthetic complexity .

Racemic vs. enantiopure Cost efficiency Process chemistry

Research and Industrial Application Scenarios for 6-(1-Aminoethyl)pyridin-2-amine Dihydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of IRAK4 Kinase Inhibitor Candidates via Hinge-Binder Elaboration

The 6-(1-aminoethyl)pyridin-2-amine dihydrochloride building block enables direct entry into the IRAK4 inhibitor chemical space exemplified in patents US10246456 and US10577367, where elaborated derivatives achieve IRAK4 IC₅₀ < 100 nM [1]. The 2,6-diamino arrangement provides the requisite hinge-binding pharmacophore, while the 6-(1-aminoethyl) substituent serves as a vector for further elaboration toward selectivity pockets. Use of this pre-functionalized building block eliminates 2–3 synthetic steps compared to constructing the 6-(1-aminoethyl) motif de novo from 2-amino-6-bromopyridine via Suzuki coupling and subsequent functional group interconversion [2].

Asymmetric Synthesis and Chiral Ligand Development: Racemic Precursor for Parallel Enantiomer Evaluation

The racemic dihydrochloride provides a cost-efficient starting material for chiral resolution via diastereomeric salt formation or preparative chiral HPLC, enabling access to both (R)- and (S)-enantiomers from a single procurement event . Once resolved, each enantiomer can be elaborated into chiral bidentate ligands (e.g., for asymmetric metal catalysis) or enantiopure bioactive molecules. This approach is particularly advantageous when the optimal stereochemical configuration for a given target is unknown at the outset, as both enantiomers can be generated and tested in parallel without the expense of separate enantiopure building block purchases.

Bioconjugation and Chemical Probe Synthesis: Orthogonal Amine Functionalization via the 2,6-Diamino Scaffold

The chemically differentiated amine groups (aromatic C2-NH₂ with pKₐ ~6.5–7.0 vs. aliphatic benzylic NH₂ with pKₐ ~9–10) permit sequential, orthogonal functionalization without protecting group manipulation . The aromatic amine can be selectively acylated, sulfonylated, or coupled under mildly acidic conditions that leave the aliphatic amine protonated, while the aliphatic amine can be selectively functionalized under basic conditions. This orthogonal reactivity profile is absent in monoamino analogs such as 2-pyridylethylamine (CAS 2706-56-1), which offers only a single reactive amine handle [3].

Process Chemistry Scale-Up: Dihydrochloride Salt as a Non-Hygroscopic, Stoichiometrically Defined Intermediate

For process development and scale-up campaigns, the dihydrochloride salt form (MW 210.10, crystalline solid) offers practical advantages over the hygroscopic free base (MW 137.18, typically an oil or low-melting solid) and the excessively hygroscopic trihydrochloride (MW 246.57) . The stoichiometrically defined salt composition ensures accurate molar calculations for solution-phase reactions, eliminating the variability introduced by unknown hydration states or partial protonation that can affect free base lots. This is critical for multi-step sequences where precise stoichiometric control of coupling partners or reagents is required for batch-to-batch reproducibility.

Quote Request

Request a Quote for 6-(1-Aminoethyl)pyridin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.